
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)benzoate is a compound that has a molecular formula of C8H7ClO4S . It is an organic compound that contains a chlorosulfonyl group attached to a benzoate ester .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate” are not available, chlorosulfonyl derivatives are generally synthesized from their corresponding compounds by treatment with chlorosulfonic acid .Molecular Structure Analysis
The molecular structure of methyl 4-(chlorosulfonyl)benzoate, a similar compound, consists of a benzoate ester with a chlorosulfonyl group attached . The exact structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be reactive and can undergo various chemical reactions. For example, they can react with water and other nucleophilic reagents to form sulfonic acids and their amides .Applications De Recherche Scientifique
Structural Analysis and Theoretical Investigations
Research has delved into the structural and spectral properties of biologically significant pyrazole-4-carboxylic acid derivatives. This includes studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which was characterized using various techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical studies using density functional theory (DFT) and time-dependent TD-DFT methods provided insights into the molecular structures and electronic transitions within these molecules (Viveka et al., 2016).
Synthesis and Structural Modifications
Various synthetic pathways and structural modifications of pyrazole derivatives have been explored. For instance, the transformation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel heterocycles via multiple reactions demonstrates the versatility of these compounds in chemical synthesis (Haider et al., 2005). Similarly, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine-5-carboxylates highlights the potential for creating a variety of pyrazole-based structures (Verdecia et al., 1996).
Molecular Packing and Crystal Structures
The analysis of molecular packing and crystal structures of various pyrazole derivatives provides insights into their potential applications. For instance, the study of novel analgesic agents based on methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate revealed that their molecular packing was mainly stabilized by hydrogen bonds, offering clues about their interactions and stability (Machado et al., 2009).
Hydrogen Bonding and Molecular Interactions
The role of hydrogen bonding in stabilizing molecular structures is a key area of interest. Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate have shed light on how hydrogen bonds contribute to forming complex molecular architectures (Portilla et al., 2007).
Propriétés
IUPAC Name |
methyl 4-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-5(6(10)13-2)4(3-8-9)14(7,11)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQIELMJLXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


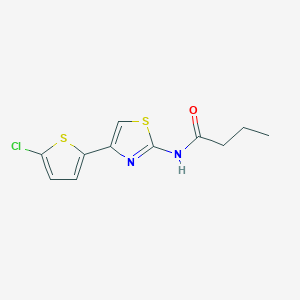
![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)
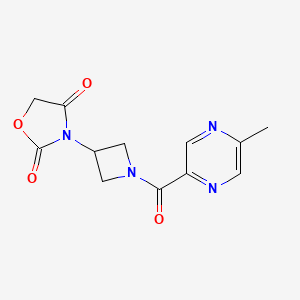
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
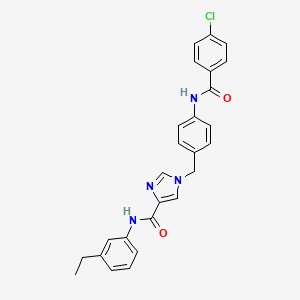
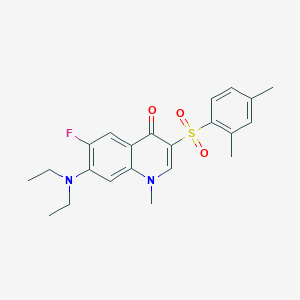
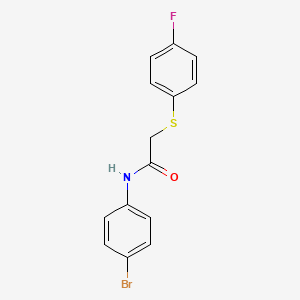
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
